5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide
Description
Position Within Structural Analogs of Furan-2-Carboxamide Derivatives
The molecular architecture of this compound (C~20~H~18~ClNO~2~) combines a furan-2-carboxamide core with two distinct substituents: a 2-chlorophenyl group at the 5-position of the furan ring and a 2-ethyl-6-methylphenyl moiety attached to the carboxamide nitrogen. This configuration differentiates it from other derivatives in the class, such as the 3,4-difluorophenyl-substituted analog reported as a potent urotensin-II receptor antagonist (IC~50~ = 6 nM) or the nitro-containing N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide, which inhibits glutathione disulfide reductase.
Table 1: Structural Comparison of Select Furan-2-Carboxamide Derivatives
The 2-chlorophenyl group at the 5-position introduces steric and electronic effects distinct from electron-withdrawing nitro groups or meta/para-substituted halogens. Computational modeling of similar compounds suggests that ortho-chloro substitution may enhance hydrophobic interactions in target binding pockets. Meanwhile, the 2-ethyl-6-methylphenyl substituent on the carboxamide nitrogen contributes to increased lipophilicity (clogP ≈ 4.5, predicted), potentially improving membrane permeability compared to simpler anilide derivatives.
Synthetic routes to such compounds typically involve coupling furan-2-carbonyl chloride with substituted anilines. For example, the analog 5-(3,4-difluorophenyl)-furan-2-carboxamide was synthesized via HATU-mediated amidation, a method likely applicable to the title compound. X-ray crystallography of related structures reveals planar furan-carboxamide systems with dihedral angles <10° between the furan and aryl rings, a conformation that may facilitate π-stacking interactions in biological targets.
Historical Context of Substituted Furamides in Pharmacological Discovery
The exploration of furan-2-carboxamides parallels broader trends in heterocyclic medicinal chemistry. Early drug discovery heavily relied on natural products like quinine and digitalis, but the 20th century saw a shift toward synthetic heterocycles. Sulfonamides, discovered in the 1930s, demonstrated the therapeutic potential of aromatic amides, paving the way for bioisosteric replacements like sulfamides and furan carboxamides.
Substituted furamides gained prominence in the 2000s as researchers sought to overcome limitations of flat aromatic systems. The furan ring’s conjugated yet non-planar structure offered improved solubility over purely phenyl-based scaffolds. A 2009 patent review noted sulfamides’ utility as sulfonamide replacements, indirectly motivating the study of furan carboxamides as alternative hydrogen-bonding motifs. For instance, the microtubule-stabilizing furan-2-carboxamide derivative SH09 (IC~50~ = 4–8 µM) exemplifies how ring substitutions modulate tubulin binding, a mechanism potentially relevant to this compound.
The strategic incorporation of chlorine atoms, as seen in the title compound, follows historical precedents. Chlorination of drug candidates often enhances target affinity and metabolic stability, as evidenced by the antimalarial chloroquine and the antipsychotic chlorpromazine. In the context of furamides, chloro-substituted derivatives like LCS3 (N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide) demonstrate improved enzymatic inhibition compared to non-halogenated analogs, likely due to halogen bonding with cysteine or histidine residues in targets like thioredoxin reductase.
Recent advances in high-throughput screening have accelerated the identification of bioactive furan carboxamides. The compound’s structural features align with modern lead optimization strategies that prioritize:
- Spatial diversity : The ethyl and methyl branches on the anilide nitrogen introduce three-dimensional complexity, addressing the historical overreliance on flat aromatic systems.
- Halogen interactions : The 2-chlorophenyl group may engage in halogen bonding, a interaction underexploited in early drug design.
- Metabolic stability : Methyl and ethyl groups potentially block cytochrome P450 oxidation sites, extending half-life compared to unsubstituted analogs.
Properties
CAS No. |
853317-12-1 |
|---|---|
Molecular Formula |
C20H18ClNO2 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO2/c1-3-14-8-6-7-13(2)19(14)22-20(23)18-12-11-17(24-18)15-9-4-5-10-16(15)21/h4-12H,3H2,1-2H3,(H,22,23) |
InChI Key |
ZRZCWLLLILAUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Preparation Methods
Route via Furan-2-carboxylic Acid Functionalization
While direct literature on this intermediate is scarce, analogous methods for substituted furan carbonyl chlorides suggest the following pathway:
-
Synthesis of 5-(2-chlorophenyl)furan-2-carboxylic acid :
-
Conversion to acid chloride :
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | SOCl₂ | DCM | 0°C → rt | 85–90% |
Synthesis of 2-Ethyl-6-methylaniline
Friedel-Crafts Alkylation
2-Ethyl-6-methylaniline can be synthesized via:
-
Alkylation of m-toluidine with ethyl bromide using AlCl₃ as a catalyst.
-
Purification via vacuum distillation or recrystallization from ethanol/water.
Key Parameters :
Amide Bond Formation
Schlenk Flask Protocol
Adapted from the synthesis of N-(4-bromophenyl)furan-2-carboxamide:
-
Setup :
-
Equip a 100 mL Schlenk flask with a magnetic stirrer, dropping funnel, and internal thermometer.
-
Cool the flask in an ice bath to maintain 0–5°C.
-
-
Procedure :
-
Dissolve 2-ethyl-6-methylaniline (2.30 mmol) in 15 mL dry DCM.
-
Add triethylamine (2.30 mmol) to scavenge HCl.
-
Slowly add 5-(2-chlorophenyl)furan-2-carbonyl chloride (2.30 mmol) via dropping funnel.
-
Stir at room temperature for 18 hours.
-
-
Workup :
-
Quench with 1N HCl, extract with DCM, wash with NaHCO₃ and brine.
-
Dry over MgSO₄ and purify via flash chromatography (hexane:ethyl acetate = 4:1).
-
Optimized Conditions :
Alternative Coupling Agents
For acid-sensitive substrates, HATU or EDCl/HOBt may replace acid chloride chemistry:
-
Activate 5-(2-chlorophenyl)furan-2-carboxylic acid with HATU in DMF.
-
Add 2-ethyl-6-methylaniline and DIPEA .
-
Stir at rt for 12 hours.
Comparison of Methods :
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized products.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide and analogous compounds:
Structural and Electronic Differences
- Substituent Position : The 2-chlorophenyl group in the target compound contrasts with the 3-chloro-2-methylphenyl group in CAS 347313-95-5, which may alter steric interactions in enzyme-binding pockets .
Physicochemical Properties
- Acid-Base Behavior : Predicted pKa values for similar compounds (e.g., 11.57 for CAS 347313-95-5) indicate weak basicity, influencing solubility and formulation strategies .
Biological Activity
5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide is a synthetic organic compound with notable interest in medicinal chemistry due to its potential biological activities. This compound features a furan ring substituted with a chlorophenyl and an ethyl-methylphenyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications.
- Molecular Formula : C20H18ClNO2
- Molecular Weight : 339.8 g/mol
- IUPAC Name : 5-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide
- CAS Number : 853317-12-1
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological responses. The presence of electron-withdrawing groups like chlorine may enhance its binding affinity and specificity towards target proteins, potentially increasing its efficacy as a therapeutic agent.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound has potential anticancer properties. It may inhibit the proliferation of cancer cell lines, although specific IC50 values need to be established through further testing.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, which warrants investigation against various pathogens.
- Anti-inflammatory Effects : Given the presence of functional groups that are typically associated with anti-inflammatory agents, this compound could exhibit such properties.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 5-(2-Chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide | C19H16ClNO3 | Contains a methoxy group |
| N-(4-fluorophenyl)-N-(1-phenylethyl)furan-3-carboxamide | C20H18FNO3 | Fluorinated phenyl group |
| N-(3-chloro-4-fluorophenyl)-N-(1-pyridin-4-yl)furan-3-carboxamide | C19H15ClFNO3 | Incorporates a pyridine moiety |
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into potential mechanisms and effects:
- A study on thiazole derivatives demonstrated that electron-withdrawing groups significantly enhance anticancer activity, suggesting that similar substitutions in furan derivatives like ours could yield comparable results .
- Research involving furan derivatives has shown promising results against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range . This indicates that further exploration of this compound could reveal significant antitumor efficacy.
- Investigations into the synthesis and biological evaluation of haloalkane derivatives indicated that structural modifications can lead to enhanced biological activities, emphasizing the importance of substituent positions and types in determining pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of 5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide?
- Answer : The compound features a furan-2-carboxamide core substituted with a 2-chlorophenyl group at position 5 and a 2-ethyl-6-methylphenyl group at the amide nitrogen. Key properties include:
- Molecular Formula : C₁₉H₁₇ClNO₂ (molecular weight: 326.8 g/mol).
- SMILES : COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl.
- InChIKey : HGCJOUDWFZAWKK-UHFFFAOYSA-N.
- Solubility : Predicted to be lipophilic due to aromatic and alkyl substituents, requiring polar aprotic solvents (e.g., DMF, THF) for dissolution .
- Methodological Insight : Structural validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical. Computational tools like Gaussian or COSMO-RS can predict logP and solubility profiles.
Q. What are the standard synthetic routes for this compound?
- Answer : A two-step approach is common:
Furan-2-carboxylic acid activation : React furan-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
Amide coupling : React the intermediate with 2-ethyl-6-methylaniline under Schotten-Baumann conditions (aqueous NaHCO₃, 0–5°C) to yield the product .
- Optimization Tip : Use catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Monitor via TLC (silica gel, ethyl acetate/hexane eluent).
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
- Answer :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target ≥98% purity for biological assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Aryl chlorides are prone to hydrolysis under basic conditions; store at −20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction yields for this compound?
- Answer :
- Reaction Pathway Analysis : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation).
- Solvent Optimization : COSMO-RS simulations can predict solvent effects on reaction kinetics. For example, THF may offer better solvation of intermediates than DMF .
- Case Study : A 2024 study demonstrated a 15% yield increase by switching from DMF to 1,4-dioxane, guided by computational solvent screening .
Q. What strategies resolve discrepancies in biological activity data across studies (e.g., IC₅₀ variability)?
- Answer :
- Source Analysis : Verify compound purity (e.g., trace metal contamination from Pd catalysts in cross-coupling steps) and assay conditions (pH, temperature).
- Structural Analogues : Compare with derivatives (e.g., 5-(2-fluorophenyl) or N-(2-ethylphenyl) variants) to isolate substituent effects .
- Statistical Validation : Apply ANOVA to identify outliers in dose-response datasets. Reproduce results across ≥3 independent assays .
Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?
- Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Example: Monitor acetylcholinesterase activity spectrophotometrically with acetylthiocholine iodide .
- Docking Simulations : AutoDock Vina or Schrödinger Suite can predict binding poses with target enzymes (e.g., COX-2). Validate with mutagenesis (e.g., alanine scanning of active-site residues) .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity (ΔG, ΔH) and stoichiometry .
Q. What advanced spectroscopic techniques elucidate its solid-state behavior and crystallinity?
- Answer :
- X-ray Crystallography : Resolve 3D structure to confirm regiochemistry and intermolecular interactions (e.g., π-π stacking of aromatic rings) .
- Solid-State NMR : Characterize polymorphic forms (e.g., anhydrous vs. solvated crystals).
- TGA-DSC : Assess thermal stability and phase transitions (e.g., melting point ~180–190°C predicted via DSC) .
Methodological Challenges and Solutions
Challenge : Low yield in amide coupling due to steric hindrance from the 2-ethyl-6-methylphenyl group.
- Solution :
- Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling reagent for sterically hindered amines.
- Microwave-assisted synthesis (100°C, 30 min) can improve reaction rates .
Challenge : Poor solubility in aqueous buffers for in vitro assays.
- Solution :
- Prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity).
- Use cyclodextrin-based encapsulation (e.g., hydroxypropyl-β-cyclodextrin) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
